![molecular formula C23H22ClN3O4 B2699238 Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate CAS No. 1251638-00-2](/img/structure/B2699238.png)
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a quinoline group, and an ester group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The quinoline group is a heterocyclic compound that contains a benzene ring fused to a pyridine ring. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom. The ester group is a carbonyl group adjacent to an ether group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The quinoline group could undergo electrophilic substitution reactions, the sulfonyl group could participate in substitution or elimination reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could make this compound soluble in polar solvents. The large size of the molecule could result in a relatively high melting point and boiling point .Scientific Research Applications
Synthesis and Characterization
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate and similar compounds are synthesized and characterized for their structural properties. These compounds are designed to serve as intermediates in the preparation of more complex molecules with potential biological activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the methodological advancements in creating compounds with specific biological targets (N. Desai, P. N. Shihora, & D. Moradia, 2007; Y. Riadi et al., 2021).
Biological Evaluation and Pharmacological Screening
These synthesized compounds undergo extensive biological evaluation and pharmacological screening to determine their efficacy as therapeutic agents. For example, studies have focused on evaluating the cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in cancer therapy (Y. Riadi et al., 2021). Additionally, the antimicrobial screening against various bacterial and fungal strains illustrates the broad-spectrum potential of these molecules as antimicrobial agents (Hany E. A. Ahmed et al., 2018).
Molecular Docking and Anticancer Potential
Molecular docking studies are employed to understand the interaction mechanisms between the synthesized compounds and biological targets, such as enzymes or receptor sites, further establishing their potential as therapeutic agents. The synthesis, characterization, and docking studies of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases exemplify the detailed approach to identifying and optimizing compounds with anticancer properties (Y. Riadi et al., 2021).
Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis. Further studies could also focus on optimizing its synthesis process or investigating its physical and chemical properties in more detail .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(10-16(18)23(15)29)11-21(28)25-9-14-2-5-19-20(8-14)31-12-30-19/h2-5,8H,6-7,9-12H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFPQNIQVLBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.